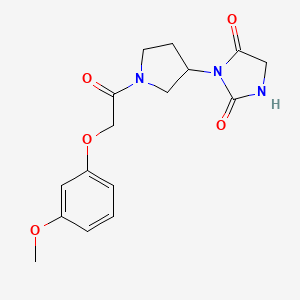

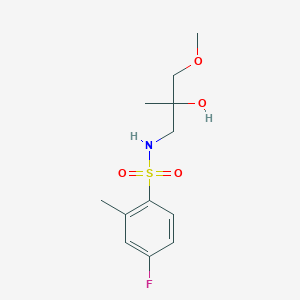

![molecular formula C20H18N2O5 B3004030 3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 496923-35-4](/img/structure/B3004030.png)

3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that features a pyrrolo[3,4-c]pyrrole core, which is a bicyclic structure consisting of fused pyrrole rings. This core is substituted with various functional groups, including a carboxylic acid moiety, hydroxyphenyl, and phenyl groups, as well as ketone functionalities. The presence of these groups suggests that the compound could exhibit a range of chemical behaviors and possibly biological activities.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported to involve the coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide under neutral conditions in a one-step procedure . Similarly, the synthesis of related pyrrolidine carboxylic acid derivatives has been achieved through reactions involving acylpyruvic acids, aminophenols, and aromatic aldehydes . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with the potential for nonplanar conformations as seen in related compounds . The presence of substituents such as hydroxyphenyl and phenyl groups can influence the overall shape and electronic distribution within the molecule, which in turn can affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including acylation , which can be used to introduce acyl groups into the molecule. The reactivity of the carboxylic acid group also allows for the formation of derivatives through reactions with amines, alcohols, and other nucleophiles. The ketone functionalities present in the compound may also undergo reactions typical of carbonyl groups, such as condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on the nature and position of the substituents. For example, the introduction of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid group and the reactivity of the ketone functionalities . The presence of hydroxy groups can lead to the formation of hydrogen bonds, which can influence solubility and crystallization behavior . Additionally, the photoluminescent properties of pyrrole derivatives containing phenyl units have been explored, indicating potential applications in electronic devices .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been involved in reactions yielding various carboxylic acids and esters under different conditions. For instance, the reaction of methyl pyrrole-2-carboxylate with epoxides can yield trans-1-styrylpyrrole-2-carboxylic acid and 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid (Irwin & Wheeler, 1972).

Molecular Structure and Conformation

- Studies on molecules like methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates have shown how the pyrrolopyrrole fragment in these compounds adopts nonplanar conformations with the overall molecule conformations being highly similar, demonstrating the structural versatility of such compounds (Quiroga et al., 2013).

Antimicrobial Activity

- Derivatives of 2-Hydroxyphenyl containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown promising antimicrobial activity against various pathogens, highlighting the potential of this compound in pharmaceutical applications (Mickevičienė et al., 2015).

Photophysical Properties

- Symmetrically substituted diketopyrrolopyrrole derivatives, related to the core structure of the compound , have been synthesized and studied for their photophysical properties, indicating potential applications in optoelectronic materials and biological systems (Zhang et al., 2014).

Insecticidal Properties

- Novel pyrrole derivatives, which could include similar compounds, have shown efficacy as insecticides against major stored product insect species, suggesting potential in agricultural pest control (Boukouvala et al., 2016).

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities. The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has been proved to be an essential tool for rapid discovery of small biologically active molecules . Therefore, the development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research .

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound is a pyrrole derivative , and pyrrole-containing compounds are known to have diverse biological activities . They can interact with various biological targets, including enzymes, receptors, and DNA, depending on their structure and functional groups .

Mode of Action

It is known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to the active site, inducing conformational changes, or interfering with the normal function of the target .

Biochemical Pathways

Pyrrole derivatives are known to affect various biochemical pathways, depending on their structure and functional groups . They can modulate enzymatic activities, alter signal transduction pathways, or interfere with DNA synthesis and repair .

Result of Action

Pyrrole derivatives are known to have diverse biological activities, including antimicrobial, anticancer, and antioxidant activities . The specific effects of the compound would depend on its structure, functional groups, and the nature of its interaction with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For example, antioxidants are known to inhibit oxidation processes under the influence of reactive oxygen species, which are produced by living organisms as a result of normal cellular metabolism and environmental factors .

Propriétés

IUPAC Name |

1-(2-hydroxyphenyl)-3-methyl-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-20(19(26)27)15-14(16(21-20)12-9-5-6-10-13(12)23)17(24)22(18(15)25)11-7-3-2-4-8-11/h2-10,14-16,21,23H,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULKDOXPKPVHAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

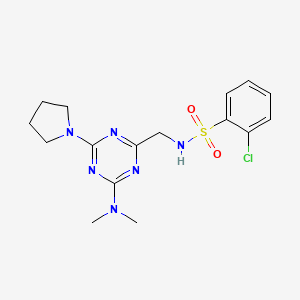

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

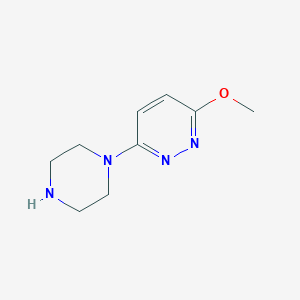

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)

![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)

![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3003968.png)